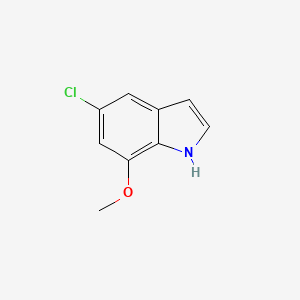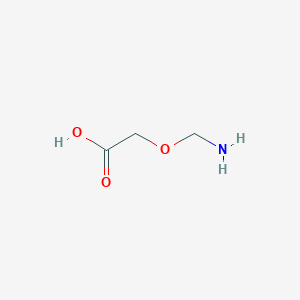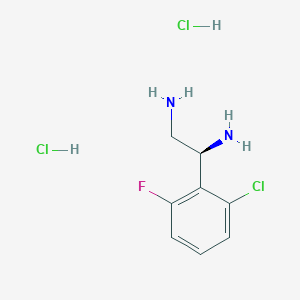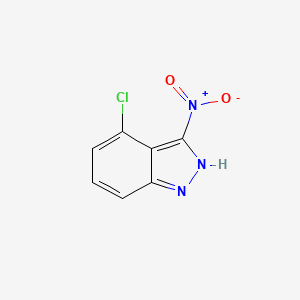![molecular formula C10H10N2O2 B15234717 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 199933-01-2](/img/structure/B15234717.png)
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with an ethyl group at the nitrogen atom and a carboxylic acid group at the 5-position.
Preparation Methods
The synthesis of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the inhibition of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid primarily involves the inhibition of the FGFR signaling pathway. The compound binds to the FGFR, preventing the activation of downstream signaling pathways that are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be compared with other similar compounds within the pyrrolopyridine family, such as:
1H-pyrrolo[2,3-B]pyridine-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can influence its biological activity and solubility.
1H-pyrrolo[2,3-B]pyridine-5-ol:
Properties
CAS No. |
199933-01-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-4-3-7-5-8(10(13)14)6-11-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
OHRBDXFRVBESKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CC(=CN=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


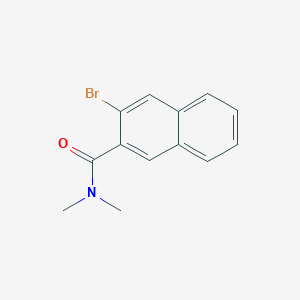
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

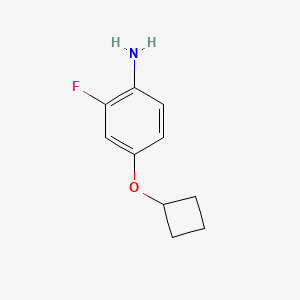
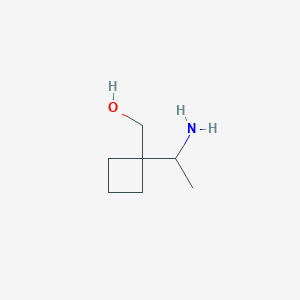
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
